![molecular formula C22H22N6O3 B2987904 N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide CAS No. 899970-16-2](/img/structure/B2987904.png)
N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide
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Overview
Description
Scientific Research Applications
Herbicide Action Mechanisms
One of the prominent research areas for compounds structurally related to N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide involves their role as herbicides. Substituted pyridazinone compounds, such as those related to this chemical, have been studied for their ability to inhibit photosynthesis and the Hill reaction in plants like barley. These inhibitions are fundamental to the phytotoxicity of certain herbicides, demonstrating the potential utility of related compounds in agricultural applications (Hilton et al., 1969).
Antimicrobial and Antifungal Properties
Compounds structurally similar to N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide have been evaluated for antimicrobial and antifungal properties. For instance, certain nitrobenzamide derivatives have shown efficacy against pathogens like Mycobacterium tuberculosis, Candida spp., and Trichophyton mentagrophytes. These findings highlight the potential of related compounds in developing new antimicrobial agents (Opletalová et al., 2006).
Antineoplastic Activity
Research into the antineoplastic (anti-cancer) properties of compounds related to N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide has been conducted. For example, certain derivatives in this chemical class have shown varying degrees of antineoplastic activity against different cancer cell lines. This suggests a potential role for these compounds in cancer treatment research (Abdel-Hafez, 2007).
Mechanism of Action
Target of Action
TCMDC-125452, also known as N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide, primarily targets the essential malarial kinase PfCLK3 . PfCLK3 is a validated drug target in malaria, offering prophylactic, transmission-blocking, and curative potential .
Mode of Action
The compound interacts with PfCLK3 by inhibiting its function. The co-crystal structure of PfCLK3 with TCMDC-125452 has been solved, which facilitated the rational design of covalent inhibitors of this validated drug target . This interaction results in the inhibition of PfCLK3, disrupting the normal functioning of the parasite.
Biochemical Pathways
The inhibition of PfCLK3 affects the protein translation machinery of the malaria parasite. Malaria parasites contain three translational compartments: the cytoplasm, apicoplast, and mitochondrion, of which the latter two are of the prokaryotic type . By inhibiting PfCLK3, TCMDC-125452 disrupts the protein translation process, affecting the parasite’s ability to synthesize proteins necessary for its survival and replication.
Pharmacokinetics
The pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic efficacy
Result of Action
The inhibition of PfCLK3 by TCMDC-125452 disrupts the protein translation process in the malaria parasite. This disruption affects the parasite’s ability to synthesize proteins necessary for its survival and replication, leading to the death of the parasite .
properties
IUPAC Name |
N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3/c1-26-10-12-27(13-11-26)21-9-8-20(24-25-21)16-4-2-6-18(14-16)23-22(29)17-5-3-7-19(15-17)28(30)31/h2-9,14-15H,10-13H2,1H3,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXJMCHKXRVHMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide |
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